molecular formula C13H13NO5 B2731233 Dimethyl 2-acrylamidoterephthalate CAS No. 327087-98-9

Dimethyl 2-acrylamidoterephthalate

Cat. No.: B2731233
CAS No.: 327087-98-9
M. Wt: 263.249
InChI Key: KPGNDBUAQVORPJ-UHFFFAOYSA-N
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Description

Dimethyl 2-acrylamidoterephthalate is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two ester groups and an amide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-acrylamidoterephthalate typically involves the reaction of dimethyl benzene-1,4-dicarboxylate with prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-acrylamidoterephthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of benzene-1,4-dicarboxylic acid derivatives.

    Reduction: Formation of benzene-1,4-dimethanol derivatives.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Dimethyl 2-acrylamidoterephthalate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of polymers and materials with specific properties such as luminescence or conductivity.

Mechanism of Action

The mechanism of action of Dimethyl 2-acrylamidoterephthalate involves its interaction with specific molecular targets. The ester and amide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl benzene-1,2-dicarboxylate
  • Dimethyl benzene-1,3-dicarboxylate
  • Dimethyl benzene-1,4-dicarboxylate

Uniqueness

Dimethyl 2-acrylamidoterephthalate is unique due to the presence of the prop-2-enoylamino group, which imparts distinct chemical and physical properties. This functional group allows for specific interactions and reactivity that are not observed in the simpler dimethyl benzene-dicarboxylates.

Properties

IUPAC Name

dimethyl 2-(prop-2-enoylamino)benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-4-11(15)14-10-7-8(12(16)18-2)5-6-9(10)13(17)19-3/h4-7H,1H2,2-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGNDBUAQVORPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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